(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

Peptide Synthesis β-Amino Acids Conformational Constraint

2-((2R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid (CAS 193693-61-7), commonly designated as Fmoc-D-β-homoproline or Fmoc-D-β-HomoPro-OH, is a chiral, non-proteinogenic amino acid derivative. It belongs to the class of Fmoc-protected β-amino acids and features a pyrrolidine ring bearing an acetic acid side chain at the 2-position with defined (2R) stereochemistry.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 193693-61-7
Cat. No. B557723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid
CAS193693-61-7
Synonyms193693-61-7; (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)aceticacid; AmbotzFAA6610; Fmoc-D-?-Homopro-OH; CTK0H1495; MolPort-003-795-062; ZINC622107; CF-1187; AJ-23771; AK116141; KB-209696; ST24035242; 2-Pyrrolidineaceticacid,1-[(9H-fluoren-9-ylmethoxy)carbonyl]-,(2R)-
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
InChIInChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1
InChIKeyZNIGOUDZWCDFFC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-D-β-homoproline (CAS 193693-61-7): Chiral Fmoc-Protected β-Homoproline Building Block for Peptide Synthesis


2-((2R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid (CAS 193693-61-7), commonly designated as Fmoc-D-β-homoproline or Fmoc-D-β-HomoPro-OH, is a chiral, non-proteinogenic amino acid derivative. It belongs to the class of Fmoc-protected β-amino acids and features a pyrrolidine ring bearing an acetic acid side chain at the 2-position with defined (2R) stereochemistry. Its primary utility lies in serving as a building block for solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a conformationally constrained β-homoproline residue into peptide sequences . Key physicochemical identifiers include a molecular formula of C₂₁H₂₁NO₄, a molecular weight of 351.40 g/mol, an MDL number MFCD06202403, a predicted pKa of 4.56±0.10, and a predicted LogP range of approximately 2.59–3.49 .

Fmoc-D-β-homoproline (CAS 193693-61-7): Why Generic Substitution with Fmoc-D-Pro-OH or Fmoc-L-β-Homoproline Fails


Generic substitution among Fmoc-protected pyrrolidine-based amino acids is scientifically unsound due to distinct stereochemical and structural properties that dictate peptide conformation and biological function. Fmoc-D-β-homoproline (C₂₁H₂₁NO₄, MW 351.40) differs fundamentally from Fmoc-D-Pro-OH (C₂₀H₁₉NO₄, MW 337.37) by the presence of a methylene spacer between the pyrrolidine ring and the carboxyl group, altering backbone length and conformational flexibility [1]. Furthermore, the (2R) stereochemistry of this D-enantiomer cannot be interchanged with the corresponding (2S) L-enantiomer (CAS 193693-60-6), as the inverted chiral center produces peptides with opposite spatial orientation and distinct biological interactions . These structural and stereochemical differences necessitate precise procurement decisions based on quantifiable purity and stereochemical fidelity metrics, as detailed in Section 3.

Fmoc-D-β-homoproline (CAS 193693-61-7): Quantitative Comparative Evidence for Procurement Decisions


Molecular Weight Differentiation: Fmoc-D-β-homoproline (351.40) vs. Fmoc-D-Pro-OH (337.37)

Fmoc-D-β-homoproline exhibits a higher molecular weight than the standard Fmoc-D-proline building block, reflecting its distinct chemical composition and structure. The target compound has a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.40 g/mol . In contrast, Fmoc-D-Pro-OH (CAS 101555-62-8) has the molecular formula C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol [1]. This difference arises from the additional methylene (-CH₂-) spacer present in the β-homoproline side chain.

Peptide Synthesis β-Amino Acids Conformational Constraint

Stereochemical Purity Quantification: Optical Rotation of Fmoc-D-β-homoproline (+42°) vs. Fmoc-D-Pro-OH (+31°)

The specific optical rotation value provides a quantifiable metric for stereochemical identity and enantiomeric purity. Fmoc-D-β-homoproline exhibits a specific optical rotation of [α]ᴅ²⁰ = +42 ± 2° (c = 1 in DMF) . This value differs substantially from that of Fmoc-D-Pro-OH, which has a reported specific optical rotation of [α]/ᴅ +31.0 ± 3.0° (c = 1 in DMF) [1]. The distinct rotation values enable independent verification of the correct enantiomer and serve as a quality control metric during receipt and use.

Chiral Purity Optical Rotation Stereochemical Integrity

Vendor-Specified Purity Benchmarks: Fmoc-D-β-homoproline at ≥99% (HPLC) vs. Standard 98% Grade Availability

Commercially available Fmoc-D-β-homoproline is offered at defined purity thresholds that exceed standard reagent-grade specifications. Chem-Impex International supplies this compound with a certified purity of ≥99% as determined by HPLC . American Elements also lists the compound at 99% (HPLC) purity [1]. In contrast, multiple vendors offer the compound at a lower 98% minimum purity specification, which is typical for general research-grade amino acid derivatives . The availability of a higher ≥99% purity grade provides procurement flexibility based on application sensitivity.

HPLC Purity Peptide Synthesis Quality Control

Structural Consequence: β-Homoproline Introduces Backbone Extension Compared to α-Proline Analogs

Fmoc-D-β-homoproline is a β-amino acid derivative that contains an additional methylene (-CH₂-) unit between the pyrrolidine ring and the carboxyl group relative to α-proline derivatives. This structural feature is reflected in the compound's molecular formula (C₂₁H₂₁NO₄ vs. C₂₀H₁₉NO₄ for Fmoc-D-Pro-OH) and molecular weight (351.40 vs. 337.37) [1]. The extended backbone alters the distance between the amino and carboxyl termini, which affects the conformational landscape of peptides into which it is incorporated.

Peptide Conformation β-Amino Acids Backbone Flexibility

Fmoc-D-β-homoproline (CAS 193693-61-7): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptides Requiring D-Configuration β-Amino Acid Residues

Fmoc-D-β-homoproline is the appropriate building block for SPPS protocols requiring the site-specific incorporation of a D-configured β-homoproline residue. The compound's (2R) stereochemistry, as confirmed by its specific optical rotation of [α]ᴅ²⁰ = +42 ± 2° (c = 1 in DMF), ensures that peptides fold with the intended D-configuration spatial orientation, which is distinct from the L-enantiomer (CAS 193693-60-6) . The ≥99% HPLC purity grade available from select vendors [1] minimizes the risk of diastereomeric impurities that could compromise peptide stereochemical homogeneity. This scenario applies to medicinal chemistry programs where D-amino acid substitution enhances proteolytic stability or alters receptor binding geometry.

Quality Control Verification of Stereochemical Identity Upon Receipt

Procurement specifications for Fmoc-D-β-homoproline should include optical rotation verification as a routine QC acceptance criterion. The expected value of [α]ᴅ²⁰ = +42 ± 2° (c = 1 in DMF) provides a quantitative benchmark that distinguishes this compound from closely related analogs: Fmoc-D-Pro-OH exhibits a lower rotation of +31 ± 3° [2], while the L-β-homoproline enantiomer (CAS 193693-60-6) would exhibit a negative rotation value . This simple polarimetric measurement offers a rapid, low-cost method to confirm that the correct chiral building block has been received before committing it to expensive or time-sensitive peptide synthesis campaigns.

High-Fidelity SPPS Campaigns Requiring Reduced Cumulative Impurity Burden

For long peptide sequences (>15 residues) or peptides destined for high-sensitivity biological assays (e.g., SPR binding studies, cellular potency assays requiring >95% purity), procurement of Fmoc-D-β-homoproline at the ≥99% (HPLC) purity grade [1] is justified over the standard 98% grade. The ~1% absolute purity difference corresponds to a ~50% reduction in total impurity content (from ≤2% to ≤1%), which, when propagated across a multi-step SPPS elongation, can meaningfully impact final crude peptide purity and reduce the purification burden. This quantitative purity differentiation directly informs vendor selection and purchasing decisions based on application-specific quality requirements.

Peptide Library Synthesis Incorporating β-Amino Acid Structural Diversity

Fmoc-D-β-homoproline enables the introduction of a conformationally distinct β-amino acid motif into peptide libraries. The extended backbone (C₂₁H₂₁NO₄, MW 351.40) relative to α-proline analogs (C₂₀H₁₉NO₄, MW 337.37) alters the spatial relationship between adjacent residues [3]. This structural feature is valuable in diversity-oriented synthesis campaigns where backbone length variation, rather than side-chain substitution alone, is used to explore conformational space and identify novel bioactive peptide conformations. The compound's documented use in patent literature for KRAS-targeting cyclic peptide development provides precedent for its utility in discovering therapeutically relevant peptide scaffolds.

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